molecular formula C6H6ClN<br>ClC6H4NH2<br>C6H6ClN B138754 4-Chloroaniline CAS No. 106-47-8

4-Chloroaniline

Cat. No.: B138754
CAS No.: 106-47-8
M. Wt: 127.57 g/mol
InChI Key: QSNSCYSYFYORTR-UHFFFAOYSA-N
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Description

4-Chloroaniline is an organochlorine compound with the chemical formula ClC₆H₄NH₂. It appears as a pale yellow solid and is one of the three isomers of chloroaniline. This compound is widely used in the industrial production of pesticides, drugs, and dyestuffs. It also serves as a precursor to various antimicrobial agents and bactericides .

Mechanism of Action

Target of Action

4-Chloroaniline is an organochlorine compound that is primarily used in the industrial production of pesticides, drugs, and dyestuffs . It is a precursor to the widely used antimicrobial and bacteriocide chlorhexidine . It exhibits antimicrobial action against some bacteria and molds .

Mode of Action

For instance, it can undergo allylation in the presence of ultrasonication to form N-allyl-4-chloroaniline, a precursor for bioactive compounds containing indole and dihydroindole nucleus . It can also undergo a Povarov reaction with cyclopentadiene to form C-2 aliphatic substituted tetrahydroquinolines .

Biochemical Pathways

The biodegradation of this compound in bacteria occurs via a modified ortho-cleavage pathway . The activity of chlorocatechol 1,2-dioxygenase is markedly induced during this process . The most plausible mechanism for the decomposition of this compound in natural water is its oxidation at the NH2 group followed by deamination .

Pharmacokinetics

It is known that this compound is a very toxic compound and a possible carcinogen . It can be absorbed through the skin .

Result of Action

The result of this compound’s action is largely dependent on its use. For instance, when used as a precursor to chlorhexidine, it contributes to the antimicrobial action of the resulting compound . When it undergoes biodegradation in bacteria, it leads to the formation of various intermediates .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the this compound impurity increases with time, temperature, and product pH . Therefore, controlling these factors is crucial for maintaining the efficacy and stability of this compound .

Biochemical Analysis

Biochemical Properties

4-Chloroaniline plays a role in various biochemical reactions, particularly in the context of environmental degradation. It interacts with enzymes and proteins involved in the biodegradation process. For instance, in aerobic granular sludge reactors, this compound is degraded by microbial communities dominated by β-Proteobacteria, Flavobacteriales, Planctomycetales, Clostridiales, and Acidobacteria . The primary this compound-degrading bacteria, such as Thauera, are responsible for breaking down the compound, highlighting the importance of microbial enzymes in its biochemical transformation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In microbial communities, exposure to high levels of this compound can lead to changes in the composition and abundance of functional microorganisms, impacting the overall stability and performance of bioreactors . Additionally, this compound’s toxicity can cause cellular stress and damage, leading to altered cellular functions and metabolic disruptions.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes and proteins, altering their activity and function. For example, in the degradation process, this compound interacts with microbial enzymes that facilitate its breakdown into less toxic compounds . These interactions can lead to the inhibition or activation of specific metabolic pathways, ultimately affecting cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the transformation of this compound in natural water follows a first-order kinetic equation, with the activation parameters indicating a biochemical mechanism . The stability and degradation of this compound can vary depending on environmental conditions, such as temperature and microbial community composition. Long-term exposure to this compound can result in persistent effects on cellular function and ecosystem health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Studies have shown that high levels of this compound can cause significant cellular stress and damage, leading to altered cellular functions and metabolic disruptions . Threshold effects and toxic responses at high doses highlight the importance of understanding the dosage-dependent effects of this compound in biological systems.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its biodegradation. Microbial enzymes play a crucial role in the breakdown of this compound into less toxic compounds. The presence of the chlorine atom in this compound enhances its resistance to oxidation, making its degradation more challenging compared to unsubstituted aniline . Understanding the metabolic pathways and the enzymes involved in the degradation process is essential for developing effective bioremediation strategies.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound within cells. In microbial communities, the transport and distribution of this compound can influence the efficiency of its degradation and the overall stability of bioreactors . Understanding the transport mechanisms is crucial for optimizing the removal of this compound from contaminated environments.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within cells. In microbial communities, the localization of this compound-degrading enzymes can influence the efficiency of the degradation process . Understanding the subcellular localization of this compound and its interactions with cellular components is essential for elucidating its biochemical properties and effects.

Preparation Methods

4-Chloroaniline is not synthesized directly from aniline due to the tendency of aniline to overchlorinate. Instead, it is prepared by the reduction of 4-nitrochlorobenzene, which is itself produced by the nitration of chlorobenzene . The reduction process typically involves the use of reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods:

    Reduction of 4-Nitrochlorobenzene: This method involves the reduction of 4-nitrochlorobenzene using iron powder in the presence of hydrochloric acid.

    Catalytic Hydrogenation: This method employs a catalyst such as palladium on carbon to hydrogenate 4-nitrochlorobenzene to this compound.

Chemical Reactions Analysis

4-Chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Iron powder, catalytic hydrogenation.

    Substitution Reagents: Allyl bromide, cyclopentadiene.

Major Products:

    Oxidation: 4-Chloronitrosobenzene, 4-Chloro-3-nitroaniline.

    Reduction: 4-Chlorobenzylamine.

    Substitution: N-Allyl-4-chloroaniline.

Comparison with Similar Compounds

4-Chloroaniline can be compared with other similar compounds such as:

Uniqueness:

    This compound: is unique due to its specific position of the chlorine atom, which influences its chemical reactivity and applications in various fields.

Properties

IUPAC Name

4-chloroaniline
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InChI

InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2
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InChI Key

QSNSCYSYFYORTR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)Cl
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Molecular Formula

C6H6ClN, Array
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Related CAS

20265-96-7 (hydrochloride), 4084-48-4 (BF3[1:1] salt)
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DSSTOX Substance ID

DTXSID9020295
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Molecular Weight

127.57 g/mol
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Physical Description

P-chloroaniline appears as a white or pale yellow solid. Melting point 69.5 °C., Other Solid, Colorless, white, or pale-yellow solid with a characteristic sweet odor; [HSDB] Light tan chips or crystalline solid; [MSDSonline], COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., A white or pale yellow solid.
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Boiling Point

450 °F at 760 mmHg (NTP, 1992), 232 °C, 450 °F
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Flash Point

235 °F (NTP, 1992), 120-123 °C, >220 °F (open cup), 120-123 °C o.c., 235 °F
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Solubility

less than 1 mg/mL at 74.3 °F (NTP, 1992), Freely soluble in alcohol, ether, acetone, carbon disulfide, In water, 3,900 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 0.39
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Density

1.43 at 66.2 °F (USCG, 1999) - Denser than water; will sink, 1.169 at 77 °C/4 °C, Relative density (water = 1): 1.4, 1.43 at 66.2 °F
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Vapor Density

4.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.4, 4.41
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Vapor Pressure

0.015 mmHg at 68 °F ; 0.05 mmHg at 86 °F (NTP, 1992), 0.02 [mmHg], Vapor pressure = 10 MM HG @ 102.1 °C; 40 MM HG @ 135 °C; 100 MM HG @ 159.9 °C, 0.071 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 2, 0.015 mmHg
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Mechanism of Action

/It was/ proposed that the methemoglobin bound with aniline compounds (e.g., p-chloroaniline) or their reactive metabolites is broken down in the red pulp of the spleen and the reactive metabolites are released, binding to splenic mesenchymal tissues and resulting in fibrosis, which progresses to the formation of splenic tumors. /Another study/ suggested that the splenic tumors are a result of erythrocyte toxicity. The damaged erythrocytes are scavenged by the spleen, where they cause vascular congestion, hyperplasia, fibrosis, and tumors. Whether the mechanism of carcinogenesis is mediated through genotoxic or non-genotoxic events is resolved. p-Chloroaniline is genotoxic in vitro but appears to be dependent on metabolism for its full expression. There is one positive study in vivo (micronucleus test), but this was positive only at a dose level in the range of the LD50.
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Color/Form

Orthorhombic crystals from alcohol or petroleum ether, Colorless crystals, White or pale yellow solid

CAS No.

106-47-8
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Melting Point

162.5 °F (NTP, 1992), 72.5 °C, 69-72.5 °C, 162.5 °F
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Synthesis routes and methods I

Procedure details

100 g of 3,4-dichloronitrobenzene, 1 g of triethylenetetramine and 0.02g of 5% platinum on carbon were introduced into a SUS-32 eletromagnetic agitation type autoclave having an inner volume of 500 ml. After air in the autoclave was replaced by hydrogen, a hydrogen gas was further charged therein under a pressure of 20 kg/cm2G. The mixture was heated up to 100° C with agitation. Then, a hydrogen gas was further introduced into the autoclave until the pressure reached 50 kg/cm2G, and the mixture was reacted at 100° C. During the reaction, whenever the reaction pressure drops down to 30 kg/cm2G, fresh hydrogen gas was charged into the autoclave until the pressure of 50 kg/cm2 was restored. The hydrogen charging was repeated until absorption of hydrogen was no longer recognized. The reaction took about 150 minutes. After the absorption of hydrogen became unrecognizable, the reaction system was kept warm for 1 hour with agitation, at a temperature slightly higher than the reaction temperature, so as to complete the reaction. Then, the autoclave was cooled and the reaction product was discharged therefrom. To the reaction product was added the same amount of methanol to give a uniform solution. Thereafter, the catalyst was filtered out and the resultant product was analyzed by gaschromatography. The analysis revealed that the reaction product contained therein a trace (less than 0.01% by weight) of aniline which was produced by a dehalogenation reaction, 0.4% by weight of monochloroaniline and 98.5% by weight of 3,4 -dichloroaniline. The pH value of the resultant reaction liquid was within a range of 7 to 8 and no corrosion occurred to the reactor.
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Synthesis routes and methods II

Procedure details

2-[6-(4-Chloro-phenylamino)-hexyl]-phthalimide (3.41 g crude from above, 8.4 mmol) and hydrazine hydrate (2.5 ml, 41.5 mmol) were dissolved in THF (25 mL) and EtOH (25 mL) and stirred under reflux for 21 h. The solvent was removed under reduced pressure, the residue was suspended in THF (50 mL) and the precipitate was filtered off, washed with THF (2×5 mL) and the filtrate was concentrated under reduced pressure to give the title compound together with some 4-Chloroaniline (≈3:2).
Name
2-[6-(4-Chloro-phenylamino)-hexyl]-phthalimide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Chloroaniline
Reactant of Route 2
4-Chloroaniline
Reactant of Route 3
4-Chloroaniline
Reactant of Route 4
4-Chloroaniline
Reactant of Route 5
4-Chloroaniline
Reactant of Route 6
4-Chloroaniline

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